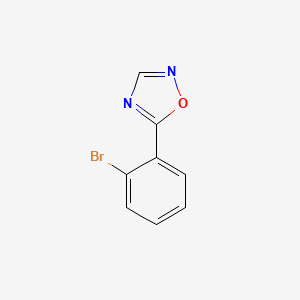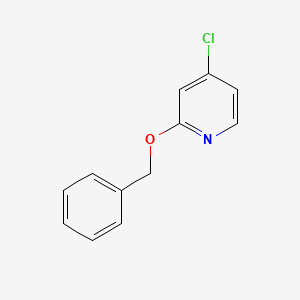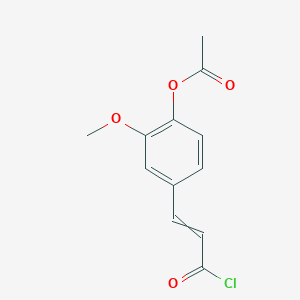
2-Cloro-4-isopropoxi-5-nitrobenzoato de metilo
Descripción general
Descripción
Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate is a useful research compound. Its molecular formula is C11H12ClNO5 and its molecular weight is 273.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de derivados de benzimidazol
2-Cloro-4-isopropoxi-5-nitrobenzoato de metilo: se utiliza en la síntesis de derivados de benzimidazol a través del acoplamiento de Buchwald-Hartwig . Estos derivados han mostrado una gama de actividades biológicas, incluidas las propiedades antimicrobianas. El proceso implica reacciones de acoplamiento cruzado catalizadas por paladio, que son ventajosas sobre los métodos clásicos debido a sus condiciones de reacción suaves.
Actividad antimicrobiana
Los derivados de benzimidazol sintetizados que contienen la parte This compound se han probado para su actividad antibacteriana contra diversas cepas bacterianas grampositivas y gramnegativas . Esto destaca su uso potencial en el desarrollo de nuevos agentes antimicrobianos.
Investigación farmacéutica
En la investigación farmacéutica, este compuesto se emplea en el desarrollo de nuevos fármacos. Por ejemplo, se ha utilizado en la síntesis de compuestos con actividad potencial contra la quinasa del linfoma anaplásico (ALK), que son importantes en el tratamiento de ciertos tipos de cáncer .
Síntesis de materiales orgánicos
La utilidad del compuesto se extiende a la síntesis de materiales orgánicos. Su papel en la formación de enlaces C-N es crucial en la creación de derivados de arilamina, que son integrales en una amplia gama de campos como los productos naturales, los dendrímeros y los polímeros .
Mecanismo De Acción
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate might interact with organoboron reagents or palladium catalysts.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in the formation of carbon-carbon bonds . This process typically involves the oxidative addition of an organic group to a palladium catalyst, followed by transmetalation with an organoboron reagent .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it might influence pathways related to carbon-carbon bond formation.
Result of Action
If it participates in suzuki–miyaura cross-coupling reactions , it might contribute to the synthesis of complex organic compounds.
Action Environment
The action, efficacy, and stability of Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst and the pH of the reaction environment .
Análisis Bioquímico
Biochemical Properties
Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain esterases, which catalyze the hydrolysis of ester bonds in the compound, leading to the formation of corresponding acids and alcohols . Additionally, it may interact with proteins involved in cellular signaling pathways, affecting their function and activity.
Cellular Effects
Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases and phosphatases, which are crucial for cell signaling . This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it may inhibit the activity of certain esterases by binding to their active sites, preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes. For instance, high doses of the compound have been associated with toxic effects, including liver and kidney damage . It is essential to determine the optimal dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate is involved in various metabolic pathways. It interacts with enzymes such as esterases and oxidases, which catalyze its metabolism . The compound can undergo hydrolysis to form corresponding acids and alcohols, which are further metabolized through oxidation and conjugation reactions. These metabolic processes influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
methyl 2-chloro-5-nitro-4-propan-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO5/c1-6(2)18-10-5-8(12)7(11(14)17-3)4-9(10)13(15)16/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXISPSPUIGKTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)



![4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline](/img/structure/B1442941.png)
![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)






